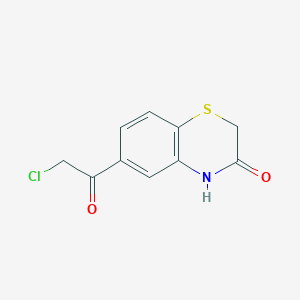

6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(2-chloroacetyl)-4H-1,4-benzothiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c11-4-8(13)6-1-2-9-7(3-6)12-10(14)5-15-9/h1-3H,4-5H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYLPMPVYALQKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(S1)C=CC(=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584738 | |

| Record name | 6-(Chloroacetyl)-2H-1,4-benzothiazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145736-61-4 | |

| Record name | 6-(Chloroacetyl)-2H-1,4-benzothiazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Physicochemical Properties

Quantitative data for this compound is summarized below. Due to the limited availability of experimental data for this specific compound, some values are based on closely related analogs or computational predictions.

| Property | Value | Source |

| CAS Number | 145736-61-4 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₁₀H₈ClNO₂S | Santa Cruz Biotechnology[1] |

| Molecular Weight | 241.69 g/mol | Santa Cruz Biotechnology[1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Synthesis and Spectroscopic Analysis

Proposed Experimental Protocol: Synthesis

A plausible synthesis method involves the reaction of a suitable 1,4-benzothiazin-3(4H)-one precursor with chloroacetyl chloride. A detailed protocol for a similar reaction is described for the synthesis of derivatives of 6-(2-chloroacetyl)-2H-benzo[b][1][2]thiazin-3(4H)-one. The following is an adapted protocol:

Materials:

-

2H-1,4-benzothiazin-3(4H)-one

-

Chloroacetyl chloride

-

A suitable solvent (e.g., acetone)

-

A base (e.g., Potassium Carbonate, K₂CO₃)

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve 2H-1,4-benzothiazin-3(4H)-one (1 equivalent) in acetone.

-

Add potassium carbonate (1 equivalent) to the solution.

-

Slowly add chloroacetyl chloride (1 equivalent) to the reaction mixture.

-

Reflux the mixture overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the precipitated product.

-

Purify the crude product by recrystallization from ethanol.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound would be achieved through standard spectroscopic techniques. Based on data for analogous compounds, the expected spectral characteristics are as follows:

Infrared (IR) Spectroscopy:

-

N-H stretch: A peak is expected in the region of 3200-3400 cm⁻¹.

-

C=O stretch (amide): A strong absorption band should appear around 1670 cm⁻¹.

-

C=O stretch (ketone): Another strong absorption is anticipated in the range of 1680-1700 cm⁻¹.

-

C-Cl stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

Protons on the benzothiazine ring system are expected to appear in the aromatic region (δ 7.0-8.0 ppm).

-

The methylene protons of the chloroacetyl group would likely resonate as a singlet around δ 4.5-5.0 ppm.

-

The methylene protons of the thiazine ring should appear as a singlet around δ 3.5 ppm.

-

The N-H proton of the thiazine ring is expected to show a broad singlet at a downfield chemical shift.

-

-

¹³C NMR:

-

Carbonyl carbons of the amide and ketone groups are expected to have chemical shifts in the range of δ 165-195 ppm.

-

Aromatic carbons will appear between δ 115-140 ppm.

-

The methylene carbon of the chloroacetyl group is anticipated around δ 40-45 ppm.

-

The methylene carbon of the thiazine ring should be observed around δ 28-30 ppm.

-

Mass Spectrometry (MS):

-

The molecular ion peak [M]⁺ would be expected at m/z 241 (for ³⁵Cl) and m/z 243 (for ³⁷Cl) in a 3:1 ratio.

-

Common fragmentation patterns for related structures involve the loss of the chloroacetyl group or cleavage of the thiazine ring.

Potential Biological Activity and Signaling Pathways

Derivatives of 1,4-benzothiazine have been reported to exhibit a wide range of biological activities, including acetylcholinesterase (AChE) inhibition and antioxidant properties.

Acetylcholinesterase Inhibition

Many benzothiazine derivatives have been identified as inhibitors of acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease. Molecular docking studies on related benzothiazepines suggest that these compounds can bind within the aromatic gorge of the AChE active site. The interaction is often stabilized by hydrophobic contacts and π-π stacking interactions with key amino acid residues.

References

Spectroscopic and Synthetic Profile of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the heterocyclic compound 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one. This compound serves as a valuable intermediate in the synthesis of various biologically active molecules. This document compiles available data and presents detailed experimental protocols, supported by visualizations to facilitate understanding and application in research and development.

Chemical Identity and Properties

This compound is a derivative of the benzothiazine heterocyclic system, featuring a chloroacetyl group at the 6-position of the benzene ring. This functionalization makes it a key building block for further chemical modifications.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 145736-61-4 |

| Molecular Formula | C₁₀H₈ClNO₂S |

| Molecular Weight | 241.69 g/mol |

| Canonical SMILES | C1C(=O)NC2=CC(=C(C=C2S1)C(=O)CCl) |

| Physical Appearance | Solid (predicted) |

Spectroscopic Data

Infrared (FT-IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic peaks for the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3200-3400 | N-H Stretch | Amide (in solid state) |

| ~1680-1700 | C=O Stretch (Amide I) | Lactam |

| ~1660-1680 | C=O Stretch | Aryl Ketone |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1250-1300 | C-N Stretch | Amide |

| ~700-800 | C-Cl Stretch | Alkyl Halide |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.8 | s | 1H | -NH (Amide) |

| ~7.8 - 8.0 | m | 2H | Aromatic Protons |

| ~7.5 | d | 1H | Aromatic Proton |

| ~4.8 | s | 2H | -COCH₂Cl |

| ~3.5 | s | 2H | -S-CH₂-CO- |

¹³C NMR (DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | -C OCH₂Cl |

| ~165 | -NHC O- |

| ~140 | Aromatic C (C-S) |

| ~135 | Aromatic C (C-CO) |

| ~130 | Aromatic CH |

| ~128 | Aromatic C (C-N) |

| ~125 | Aromatic CH |

| ~117 | Aromatic CH |

| ~45 | -COC H₂Cl |

| ~29 | -S-C H₂-CO- |

Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z Value | Interpretation |

| 241/243 | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 192 | [M - CH₂Cl]⁺ |

| 164 | [M - COCH₂Cl]⁺ |

Synthesis Protocol

The synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible and commonly employed synthetic route is the Friedel-Crafts acylation of the parent heterocycle, 2H-1,4-benzothiazin-3(4H)-one.

Proposed Synthesis of 2H-1,4-benzothiazin-3(4H)-one (Precursor)

The precursor can be synthesized by the condensation of 2-aminothiophenol with chloroacetic acid.

Materials:

-

2-Aminothiophenol

-

Chloroacetic acid

-

Sodium acetate

-

Ethanol

-

Water

Procedure:

-

A solution of 2-aminothiophenol (1 equivalent) in ethanol is prepared in a round-bottom flask.

-

To this, a solution of chloroacetic acid (1 equivalent) and sodium acetate (1.2 equivalents) in water is added.

-

The reaction mixture is refluxed for 4-6 hours.

-

After cooling to room temperature, the precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield 2H-1,4-benzothiazin-3(4H)-one.

Proposed Synthesis of this compound

This step involves the Friedel-Crafts acylation of the synthesized precursor.

Materials:

-

2H-1,4-benzothiazin-3(4H)-one

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (2.5 equivalents) in dry dichloromethane at 0 °C under an inert atmosphere, add 2H-1,4-benzothiazin-3(4H)-one (1 equivalent) portion-wise.

-

Stir the mixture for 15 minutes at 0 °C.

-

Add chloroacetyl chloride (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and 1 M HCl.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford this compound.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been utilized as a reactant in the preparation of novel acetylcholinesterase inhibitors, which are of interest in the research for Alzheimer's disease treatments.[1] The chloroacetyl group provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various other moieties to build a library of derivatives for structure-activity relationship (SAR) studies.

Conclusion

This technical guide consolidates the available information on this compound. While a complete, experimentally verified spectroscopic dataset is not currently published, the provided predicted data and proposed synthetic protocols offer a solid foundation for researchers. The versatility of this compound as a synthetic intermediate underscores its importance in the field of medicinal chemistry and drug discovery. Further research to fully characterize this compound and explore its synthetic potential is warranted.

References

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the hypothesized mechanism of action of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one, a synthetic heterocyclic compound. Due to a notable lack of direct experimental studies on this specific molecule, this paper synthesizes information from related 1,4-benzothiazine derivatives and the known chemical reactivity of its functional groups to propose a scientifically grounded mechanism. This document also outlines detailed experimental protocols to facilitate further investigation and validation of the proposed biological activities.

Core Postulated Mechanism of Action: Covalent Alkylation

The central hypothesis for the biological activity of this compound lies in the high reactivity of its chloroacetyl group. This functional group is a well-established alkylating agent, capable of forming covalent bonds with nucleophilic moieties present in biological macromolecules.[1][2][3][4] This irreversible interaction is predicted to be the primary driver of its cytotoxic and potential therapeutic effects.

Key Biological Targets: The primary targets of such alkylation are likely to be:

-

Proteins: Nucleophilic amino acid residues, such as cysteine (thiol group), histidine (imidazole group), and lysine (amino group), are susceptible to alkylation. Covalent modification of proteins can lead to conformational changes, enzyme inhibition, and disruption of protein-protein interactions, ultimately culminating in cellular dysfunction.

-

Nucleic Acids: The nitrogen atoms in the purine and pyrimidine bases of DNA and RNA can also be targets for alkylation.[2] This can lead to DNA damage, mutations, and interference with replication and transcription processes, contributing to cytotoxic and potentially anti-cancer effects.[5]

The proposed alkylating mechanism suggests that this compound acts as a reactive electrophile, leading to the disruption of cellular homeostasis.

Secondary Hypothesized Mechanism: Induction of Apoptosis

While direct evidence is pending, numerous derivatives of the 1,4-benzothiazine scaffold have been reported to induce programmed cell death, or apoptosis.[6] It is plausible that this compound, following its primary alkylating action or through independent pathways, triggers the intrinsic apoptotic cascade. This pathway is characterized by mitochondrial outer membrane permeabilization, leading to the release of cytochrome c into the cytoplasm.[7] Cytosolic cytochrome c then participates in the formation of the apoptosome, which in turn activates caspase-9 and the executioner caspase-3, leading to the systematic dismantling of the cell.[8][9]

Potential as an Acetylcholinesterase Inhibitor Precursor

Derivatives of this compound have been synthesized and shown to exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine.[10][11] While the parent compound itself has not been reported as an AChE inhibitor, its role as a key intermediate in the synthesis of active derivatives suggests that the benzothiazine scaffold may possess the necessary structural features for binding to the AChE active site. The chloroacetyl group in this context serves as a reactive handle for further chemical modifications to enhance binding affinity and selectivity.

Quantitative Data on Related Benzothiazine Derivatives

Direct quantitative biological data for this compound is not available in the current literature. However, to provide context for the potential bioactivity of the 1,4-benzothiazine core, the following table summarizes the activities of some of its derivatives.

| Derivative Class | Biological Activity | Target/Assay | Quantitative Data (IC50/MIC) | Reference(s) |

| Thiadiazole-Benzothiazine Hybrids | Acetylcholinesterase Inhibition | Ellman's Method | 0.025 µM - 0.027 µM | [10][11] |

| 1,4-Benzothiazine Derivatives | Anti-amoebic | Acanthamoeba castellanii viability | Reduced viability to 5.3 x 10⁴ cells/mL at 100 µM | [12] |

| N-Aryl-2-(3-oxo-1,4-benzothiazine-2-yl)acetamide | Antitumor | HCT-116, HEPG2, MCF cell lines | Data not specified as IC50 | [13] |

Note: The data presented above pertains to derivatives of this compound and other 1,4-benzothiazines, and should not be directly extrapolated to the parent compound. It serves to illustrate the therapeutic potential of the core scaffold.

Detailed Experimental Protocols

To validate the hypothesized mechanisms of action, the following experimental protocols are recommended.

Protein Alkylation Assay

This protocol aims to determine if this compound can covalently modify proteins.

Methodology:

-

In-solution Alkylation:

-

Denature and reduce a model protein (e.g., bovine serum albumin) or a specific protein of interest to expose reactive residues.[14]

-

Incubate the protein with varying concentrations of this compound.

-

The reaction can be monitored over time.

-

-

Mass Spectrometry Analysis:

-

After incubation, the protein is digested into peptides using a protease like trypsin.[15]

-

The resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).[15]

-

Alkylated peptides will exhibit a characteristic mass shift corresponding to the addition of the benzothiazinone moiety.

-

Tandem mass spectrometry (MS/MS) can then be used to pinpoint the exact amino acid residue that has been modified.[16]

-

Apoptosis Induction Assays

This assay determines if the compound induces the release of cytochrome c from the mitochondria into the cytosol, a key step in the intrinsic apoptotic pathway.[17][18]

Methodology:

-

Cell Treatment: Treat a relevant cell line (e.g., a cancer cell line) with this compound for various time points.

-

Cell Fractionation:

-

Harvest the cells and gently homogenize them to disrupt the plasma membrane while keeping the mitochondria intact.[17]

-

Separate the cytosolic and mitochondrial fractions by differential centrifugation.

-

-

Western Blotting:

-

Resolve the proteins from both fractions using SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with an antibody specific for cytochrome c.

-

An increase in cytochrome c in the cytosolic fraction of treated cells compared to untreated controls indicates apoptosis induction.

-

This colorimetric assay measures the activity of caspase-3, the primary executioner caspase in apoptosis.[8][19][20]

Methodology:

-

Cell Lysis: Treat cells with the compound, and then lyse the cells to release their contents.

-

Enzymatic Reaction: Add a caspase-3 substrate that is conjugated to a chromophore (e.g., p-nitroaniline, pNA).

-

Spectrophotometric Measurement: If caspase-3 is active, it will cleave the substrate, releasing the chromophore. The amount of released chromophore is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm for pNA), which is proportional to the caspase-3 activity.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay can be used to determine if this compound or its derivatives inhibit AChE activity.[21][22][23][24][25]

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing a phosphate buffer (pH 8.0), DTNB (Ellman's reagent), and the test compound at various concentrations.

-

Enzyme Addition: Add a known amount of acetylcholinesterase to the mixture.

-

Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine.

-

Kinetic Measurement: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is monitored spectrophotometrically at 412 nm.

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate in its absence. The IC50 value can then be determined.

Conclusion and Future Directions

The proposed mechanism of action for this compound centers on its potent alkylating capability, likely leading to covalent modification of cellular proteins and nucleic acids, and subsequently inducing apoptosis. While direct experimental evidence is currently lacking, this hypothesis is strongly supported by the known chemical properties of the chloroacetyl group and the observed biological activities of the broader 1,4-benzothiazine class of compounds.

Future research should focus on validating these proposed mechanisms using the experimental protocols outlined in this guide. Identifying the specific cellular targets of alkylation through proteomic studies will be crucial in elucidating the precise molecular pathways affected by this compound. Furthermore, structure-activity relationship (SAR) studies, by synthesizing and testing analogs with modifications to both the benzothiazine core and the acetyl group, will provide valuable insights for the potential development of this scaffold into novel therapeutic agents. The information presented herein serves as a foundational framework to guide these future research endeavors.

References

- 1. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 2. britannica.com [britannica.com]

- 3. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 5. Alkylating Agents for Breast Cancer [webmd.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Caspase 3 - Wikipedia [en.wikipedia.org]

- 10. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Evaluation of Novel 2 H-Benzo[b][1,4]thiazin-3(4 H)-one Derivatives as New Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 13. cbijournal.com [cbijournal.com]

- 14. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Protein Alkylation Analysis - Creative Proteomics [creative-proteomics.com]

- 17. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 18. merckmillipore.com [merckmillipore.com]

- 19. Caspase-3 activation: Significance and symbolism [wisdomlib.org]

- 20. assaygenie.com [assaygenie.com]

- 21. benchchem.com [benchchem.com]

- 22. scribd.com [scribd.com]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Screening of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one Derivatives as Acetylcholinesterase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and biological evaluation of a series of novel 2H-benzo[b][1][2]thiazin-3(4H)-one derivatives as potential acetylcholinesterase (AChE) inhibitors for the management of Alzheimer's disease. The core structure, 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one, serves as a key intermediate for the synthesis of a library of thiadiazole hybrid compounds. This document details the synthetic methodologies, experimental protocols for biological screening, and presents the quantitative data from these evaluations. Furthermore, it visualizes the experimental workflow and the proposed molecular interactions within the active site of the AChE enzyme.

Synthesis of 6-(2-((5-(substituted-amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b][1][2]thiazin-3(4H)-one Derivatives

A series of ten derivatives (designated 3a-3j) were synthesized through a multi-step process. The final step involved a nucleophilic substitution reaction between various 5-substituted-amino-1,3,4-thiadiazole-2-thiol derivatives and 6-(2-chloroacetyl)-2H-benzo[b][1][2]thiazin-3(4H)-one.[1]

To a solution of the respective thiadiazole derivative (0.001 mol) and 6-(2-chloroacetyl)-2H-benzo[b][1][2]thiazin-3(4H)-one (0.001 mol) in acetone (20 mL), potassium carbonate (K2CO3) (0.001 mol) was added. The reaction mixture was refluxed overnight. Upon completion, the mixture was cooled, and the resulting precipitate was filtered and purified by recrystallization from ethanol.[1] The structures of the synthesized compounds were confirmed using IR, 1H-NMR, 13C-NMR, and HRMS spectroscopic methods.[1]

Biological Screening: Acetylcholinesterase Inhibition

The synthesized compounds were evaluated for their in vitro inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using a modified Ellman's spectrophotometric method.[1]

The assay was conducted in a 96-well microplate using a phosphate buffer (0.1 M, pH 8.0). The reaction mixture contained acetylthiocholine iodide or butyrylthiocholine iodide as the substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective cholinesterase enzyme. The test compounds were dissolved in DMSO. The absorbance was measured at 412 nm. The percentage of inhibition was calculated by comparing the rates of reaction of the enzyme with and without the inhibitor. The IC50 values, representing the concentration of the inhibitor required to inhibit 50% of the enzyme activity, were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Donepezil was used as the reference drug.[1]

Quantitative Data Summary

The biological screening results are summarized in the tables below. The data includes the IC50 values for AChE and BChE inhibition, antioxidant activity, and in vitro blood-brain barrier (BBB) permeability.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activities (IC50, µM) [1]

| Compound | R | AChE IC50 (µM) | BChE IC50 (µM) |

| 3a | Ethyl | 0.089 ± 0.009 | > 10 |

| 3b | Propyl | 0.081 ± 0.005 | > 10 |

| 3c | Isopropyl | 0.075 ± 0.003 | > 10 |

| 3d | Isobutyl | 0.069 ± 0.007 | > 10 |

| 3e | Cyclohexyl | 0.058 ± 0.004 | > 10 |

| 3f | Phenyl | 0.046 ± 0.002 | > 10 |

| 3g | 4-Methylphenyl | 0.039 ± 0.001 | > 10 |

| 3h | 4-Methoxyphenyl | 0.031 ± 0.002 | > 10 |

| 3i | 4-Chlorophenyl | 0.027 ± 0.001 | > 10 |

| 3j | 4-Fluorophenyl | 0.025 ± 0.002 | > 10 |

| Donepezil | - | 0.021 ± 0.001 | 3.57 ± 0.11 |

Table 2: Antioxidant Activity and Blood-Brain Barrier Permeability [1]

| Compound | DPPH Scavenging (% at 10 µM) | In Vitro BBB Permeability (Pe x 10-6 cm/s) |

| 3i | 90.00 ± 2.40 | 10.12 ± 0.98 |

| 3j | 92.00 ± 1.80 | 11.25 ± 1.05 |

The results indicate that all synthesized derivatives showed potent and selective inhibitory activity against AChE, with compounds 3i and 3j being the most active, exhibiting IC50 values of 0.027 µM and 0.025 µM, respectively.[1] None of the compounds showed significant inhibition of BChE at the tested concentrations.[1] Furthermore, compounds 3i and 3j displayed strong antioxidant properties and good in vitro permeability across the blood-brain barrier.[1]

Proposed Mechanism of Action: Molecular Docking Insights

Molecular docking studies were performed to elucidate the binding interactions of the most potent compounds, 3i and 3j , within the active site of the human AChE enzyme.

-

The carbonyl group of the 2H-benzo[b][1][2]thiazin-3(4H)-one ring forms a hydrogen bond with the amine group of Ser293.

-

The carbonyl group of the acetyl moiety forms a hydrogen bond with the amino group of Phe295.

-

The thiadiazole ring engages in π-π stacking interactions with the aromatic rings of Tyr337 and Tyr341.

-

The phenyl ring of the substituent forms a π-π interaction with the indole ring of Trp86.

-

The same phenyl ring also forms aromatic hydrogen bonds with the carbonyl groups of His447 and Glu202.[1]

Other Reported Biological Activities

While the primary focus of the detailed study was on acetylcholinesterase inhibition, preliminary reports suggest that this compound and its derivatives may possess other biological activities. Some studies have indicated potential antimicrobial and anticancer properties. For instance, the parent compound has shown inhibitory activity against E. coli.[1] Further research is warranted to fully explore the therapeutic potential of this chemical scaffold in these areas.

Conclusion

The 6-(2-((5-(substituted-amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b][1][2]thiazin-3(4H)-one derivatives represent a promising class of potent and selective acetylcholinesterase inhibitors. The detailed synthetic and screening protocols provided in this guide offer a framework for the further development and optimization of these compounds as potential therapeutic agents for Alzheimer's disease. The strong antioxidant activity and favorable blood-brain barrier permeability of the lead compounds further underscore their potential for clinical translation.

References

- 1. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound featuring a reactive chloroacetyl group. This functional group positions the molecule as a potential covalent inhibitor of various biological targets. While direct therapeutic targets of this specific compound are not yet fully elucidated in publicly available literature, its structural features and the activities of related benzothiazinone analogs suggest several promising avenues for investigation. This technical guide explores these potential therapeutic targets, outlines detailed methodologies for their validation, and provides a framework for future research and drug development efforts.

Introduction: The Benzothiazinone Scaffold and Covalent Inhibition

The 1,4-benzothiazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The introduction of a chloroacetyl group at the 6-position of the 2H-1,4-benzothiazin-3(4H)-one ring system creates an electrophilic center. This group can readily react with nucleophilic residues in proteins, such as the thiol group of cysteine, to form a stable covalent bond. This mechanism of irreversible inhibition can lead to high potency and prolonged duration of action, making such compounds valuable tools for chemical biology and potential therapeutic agents.

Postulated Therapeutic Targets

Based on the known reactivity of the chloroacetyl group and the established biological activities of structurally similar compounds, several potential therapeutic targets for this compound can be postulated.

Cysteine-Containing Enzymes

The primary mode of action for this compound is likely through the covalent modification of cysteine residues. Numerous enzymes across various classes rely on a catalytic cysteine in their active site. These include, but are not limited to:

-

Cysteine Proteases: A large family of enzymes involved in protein turnover, signaling, and apoptosis.

-

Protein Kinases: Certain kinases have accessible cysteine residues in or near their active sites.

-

Phosphatases: Similar to kinases, some phosphatases are susceptible to covalent modification.

-

Enzymes involved in Redox Homeostasis: For example, glutathione S-transferases and thioredoxin reductases.

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) in Mycobacterium tuberculosis

A significant body of research has identified DprE1, an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, as a key target for nitro-substituted benzothiazinones[2][3][4][5][6]. These compounds undergo bioreduction of the nitro group to a reactive nitroso species, which then covalently modifies a critical cysteine residue (Cys387) in the DprE1 active site, leading to potent antitubercular activity[2][3][6].

While this compound lacks the nitro group, its electrophilic chloroacetyl moiety could potentially target the same nucleophilic Cys387 in DprE1 directly, without the need for metabolic activation.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Derivatives of 2H-1,4-benzothiazin-3(4H)-one have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine[7][8][9]. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. Given that this compound serves as a synthetic precursor for some of these inhibitors, it is plausible that the core molecule itself possesses some affinity for the cholinesterase active site. The chloroacetyl group could potentially form a covalent bond with a nucleophilic residue within the enzyme's active site gorge.

Monoamine Oxidase B (MAO-B)

Recent studies have explored 2H-1,4-benzothiazin-3(4H)-one derivatives as potent and selective inhibitors of monoamine oxidase B (MAO-B)[10]. MAO-B is a key enzyme in the degradation of dopamine and its inhibition is a therapeutic approach for Parkinson's disease. The potential for this compound to act as an irreversible inhibitor of MAO-B warrants investigation, as the enzyme contains a covalently bound FAD cofactor and reactive cysteine residues.

Quantitative Data for Related Benzothiazinone Derivatives

While specific quantitative data for this compound is not available in the reviewed literature, the following tables summarize the inhibitory activities of related benzothiazinone derivatives against various targets. This data provides a valuable context for the potential potency of the core compound.

Table 1: Inhibition of DprE1 by Benzothiazinone Analogs

| Compound | Target | IC50 / MIC | Organism | Reference |

| BTZ043 | DprE1 | MIC: 1 ng/mL | M. tuberculosis | [6] |

| PBTZ169 | DprE1 | - | M. tuberculosis | [6] |

Table 2: Inhibition of Cholinesterases by Benzothiazinone Derivatives

| Compound | Target | IC50 (µM) | Source | Reference |

| Derivative 5Bd | AChE | 8.48 | Rat Cortex | [8] |

| Derivative 5Bd | AChE | 39.80 | Rat Hippocampus | [8] |

| Compound M13 | BChE | 1.21 | - | [11] |

| Compound M2 | BChE | 1.38 | - | [11] |

Table 3: Inhibition of Monoamine Oxidase B (MAO-B) by 2H-1,4-benzothiazin-3(4H)-one Derivatives

| Compound | Target | IC50 (µM) | Source | Reference |

| Derivative 1b | MAO-B | 0.0027 | Human | [10] |

| Derivative 1c | MAO-B | 0.0082 | Human | [10] |

| Derivative 1d | MAO-B | 0.0096 | Human | [10] |

| Derivative 1h | MAO-B | 0.0041 | Human | [10] |

| Derivative 1d | MAO-A | 0.714 | Human | [10] |

Experimental Protocols for Target Identification and Validation

The following are detailed methodologies for key experiments to identify and validate the potential therapeutic targets of this compound.

General Covalent Enzyme Inhibition Assay

Objective: To determine if this compound acts as a time-dependent, irreversible inhibitor of a purified enzyme.

Materials:

-

Purified enzyme of interest (e.g., a cysteine protease, AChE, MAO-B).

-

This compound.

-

Substrate for the enzyme.

-

Assay buffer specific to the enzyme.

-

96-well microplate reader.

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, pre-incubate the enzyme with various concentrations of the compound in the assay buffer for different time intervals (e.g., 0, 15, 30, 60 minutes).

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Plot the initial reaction velocity against the pre-incubation time for each inhibitor concentration.

-

A time-dependent decrease in enzyme activity that is not reversed by dilution is indicative of irreversible inhibition.

Mass Spectrometry-based Target Identification

Objective: To identify the specific protein(s) that are covalently modified by this compound in a complex biological sample (e.g., cell lysate).

Materials:

-

Cell lysate from a relevant cell line.

-

This compound.

-

Tris buffer, urea, DTT, iodoacetamide.

-

Trypsin.

-

LC-MS/MS system.

Protocol:

-

Incubate the cell lysate with this compound for a defined period.

-

Denature the proteins with urea, reduce disulfide bonds with DTT, and alkylate free cysteines with iodoacetamide.

-

Digest the proteins into peptides using trypsin.

-

Analyze the peptide mixture by LC-MS/MS.

-

Search the MS/MS data against a protein database to identify peptides that have been modified by the compound. The mass of the modification will correspond to the mass of the 6-acetyl-2H-1,4-benzothiazin-3(4H)-one fragment.

-

The identified modified peptides will reveal the protein targets and the specific site of covalent modification.

Recombinant DprE1 Inhibition Assay

Objective: To specifically assess the inhibitory activity of this compound against M. tuberculosis DprE1.

Materials:

-

Recombinant M. tuberculosis DprE1.

-

Decaprenylphosphoryl-β-D-ribose (DPR).

-

An artificial electron acceptor (e.g., menaquinone or DCPIP).

-

Assay buffer.

-

UV-Vis spectrophotometer.

Protocol:

-

The activity of DprE1 can be monitored by the reduction of an artificial electron acceptor.

-

Pre-incubate DprE1 with varying concentrations of this compound.

-

Initiate the reaction by adding DPR and the electron acceptor.

-

Monitor the decrease in absorbance of the electron acceptor at its specific wavelength.

-

Calculate the IC50 value from the dose-response curve.

Visualizations of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, visualize key concepts related to the potential therapeutic targeting of this compound.

Caption: Covalent inhibition by this compound.

Caption: Proteomics workflow for target identification.

Caption: Hypothesized anti-tuberculosis mechanism of action.

Conclusion and Future Directions

This compound represents a molecule of significant interest for therapeutic development due to its potential as a covalent inhibitor. While direct experimental evidence for its specific targets is pending, the strong precedent set by related benzothiazinone compounds points towards promising research avenues in infectious diseases (particularly tuberculosis) and neurodegenerative disorders. The experimental workflows outlined in this guide provide a clear path for the identification and validation of its molecular targets. Future research should focus on synthesizing focused libraries of analogs to explore the structure-activity relationships for these potential targets, ultimately paving the way for the development of novel therapeutics.

References

- 1. cbijournal.com [cbijournal.com]

- 2. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations | PLOS One [journals.plos.org]

- 5. Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Spectral Characteristics of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide includes detailed experimental protocols for NMR data acquisition, tabulated spectral data for a representative derivative, and a visualization of the synthetic pathway.

Synthesis of 2H-1,4-Benzothiazin-3(4H)-one Derivatives

A common synthetic route involves the nucleophilic substitution reaction between 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one and various thiadiazole derivatives.[1] This process is typically carried out in a suitable solvent such as acetone, with a base like potassium carbonate, and the reaction mixture is refluxed to facilitate the formation of the final product.[1] The resulting compounds are then purified, often through recrystallization.[1]

The following diagram illustrates the general synthetic workflow for the preparation of these derivatives.

Caption: Synthetic workflow for the preparation of 2H-1,4-benzothiazin-3(4H)-one derivatives.

NMR Data of a Representative Derivative

The following tables summarize the ¹H NMR and ¹³C NMR data for a representative derivative, specifically 6-(2-((5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b][1][2]thiazin-3(4H)-one.[1]

¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 10.77 | s | 1H | thiazin-NH- |

| 10.17 | s | 1H | phenylamine-H |

| 7.94 | s | 1H | benzothiazine-H |

| 7.69 | d, J = 1.79 | 1H | benzothiazine-H |

| 7.66 | d, J = 1.79 | 1H | benzothiazine-H |

| 7.43-7.55 | m | 2H | phenyl |

| 6.89-6.92 | m | 2H | phenyl |

| 4.83 | s | 2H | Sulfanylacetyl-H |

| 3.71 | s | 3H | methyl |

| 3.56 | s | 2H | 1,4-thiazine-3(4H)-one |

s = singlet, d = doublet, m = multiplet

¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| 192.62 | C=O |

| 166.05 | C=O |

| 165.29 | C=O |

| 155.07 | Aromatic C |

| 151.29 | Aromatic C |

| 138.11 | Aromatic C |

| 134.29 | Aromatic C |

| 134.06 | Aromatic C |

| 127.92 | Aromatic C |

| 126.94 | Aromatic C |

| 123.59 | Aromatic C |

| 119.70 | Aromatic C |

| 116.52 | Aromatic C |

| 114.76 | Aromatic C |

| 55.70 | -OCH₃ |

| 41.67 | -CH₂- |

| 28.86 | -CH₂- |

Experimental Protocols for NMR Analysis

The following provides a general methodology for the acquisition of NMR spectra for 2H-1,4-benzothiazin-3(4H)-one derivatives, based on established protocols.[1]

Instrumentation

-

NMR Spectrometer: Bruker Avance III or equivalent, operating at 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.

Sample Preparation

-

Weigh approximately 5-10 mg of the purified solid sample.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition

-

Solvent: DMSO-d₆

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: Appropriate range to cover all proton signals (e.g., -2 to 12 ppm).

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

-

¹³C NMR Acquisition

-

Solvent: DMSO-d₆

-

Internal Standard: DMSO-d₆ solvent peak at 39.52 ppm.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: Appropriate range to cover all carbon signals (e.g., 0 to 200 ppm).

-

Number of Scans: 1024 to 4096, depending on sample concentration and solubility.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

-

Data Processing

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shifts using the internal standard.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

This comprehensive guide provides researchers with foundational information on the synthesis and spectral characterization of derivatives of this compound, which is crucial for the development of new chemical entities in drug discovery.

References

Infrared spectroscopy of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one

An In-Depth Technical Guide to the Infrared Spectroscopy of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the infrared (IR) spectroscopic characteristics of this compound, a key intermediate in the synthesis of various pharmacologically active compounds. Due to the limited availability of direct spectral data for this specific molecule in public literature, this paper presents a predictive analysis based on the known IR absorptions of its constituent functional groups and data from closely related benzothiazine derivatives. The methodologies for its synthesis and subsequent IR analysis are also detailed.

Synthesis Protocol: Friedel-Crafts Acylation

The synthesis of this compound is typically achieved through the Friedel-Crafts acylation of the parent heterocycle, 2H-1,4-benzothiazin-3(4H)-one. This electrophilic aromatic substitution introduces the chloroacetyl group at the 6-position of the benzene ring.

Materials:

-

2H-1,4-benzothiazin-3(4H)-one

-

Chloroacetyl chloride (ClCOCH₂Cl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 2M solution

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and reflux apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend 2H-1,4-benzothiazin-3(4H)-one and anhydrous aluminum chloride in anhydrous dichloromethane.

-

Addition of Acylating Agent: Cool the suspension to 0°C using an ice bath. Add chloroacetyl chloride dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 5°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of 2M HCl.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic phase sequentially with distilled water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound.

Caption: Synthesis workflow for this compound.

Experimental Protocol: FT-IR Spectroscopy

Instrumentation:

-

Fourier Transform Infrared (FT-IR) Spectrometer (e.g., PerkinElmer, Bruker)

-

Attenuated Total Reflectance (ATR) accessory or KBr press for pellet preparation

-

Sample holder, spatula, and agate mortar and pestle

Procedure (ATR Method):

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

-

Sample Preparation: Place a small amount (1-2 mg) of the dry, purified this compound powder onto the center of the ATR crystal.

-

Acquisition: Apply pressure using the ATR press arm to ensure good contact between the sample and the crystal.

-

Scanning: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

-

Data Processing: Process the resulting spectrum using the instrument's software. Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

Predicted Infrared Spectrum Data

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary functional groups. The table below summarizes these predicted peaks.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300 - 3100 | Medium | N-H Stretch | Secondary Amide (lactam) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic Ring |

| 2960 - 2850 | Weak | C-H Stretch | Methylene (-CH₂-) |

| 1695 - 1680 | Strong | C=O Stretch (Ketone) | Aryl Ketone (Chloroacetyl) |

| 1680 - 1640 | Strong | C=O Stretch (Amide I) | Cyclic Amide (Lactam) |

| 1600 - 1450 | Medium | C=C Stretch | Aromatic Ring |

| 1570 - 1515 | Medium | N-H Bend (Amide II) | Secondary Amide (Lactam) |

| 1470 - 1400 | Medium | CH₂ Scissoring | Methylene (-CH₂-) |

| 800 - 600 | Medium | C-Cl Stretch | Chloroalkane |

| 800 - 600 | Weak | C-S Stretch | Thioether |

Note: The two carbonyl (C=O) stretching bands may overlap, potentially appearing as a single broad, strong absorption.

Visualization of Key Functional Group Absorptions

The following diagram illustrates the logical connection between the structural components of the molecule and their expected regions of absorption in an infrared spectrum.

Caption: Correlation of molecular structure with predicted IR absorption bands.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification of this compound. The presence of strong carbonyl absorptions between 1700 cm⁻¹ and 1640 cm⁻¹, a medium-intensity N-H stretch above 3100 cm⁻¹, and characteristic aromatic C-H and C=C stretching bands provides a clear spectral signature for the molecule. This guide furnishes researchers and drug development professionals with the necessary protocols and predictive data to effectively synthesize and characterize this important chemical intermediate.

Solubility Profile of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one in common solvents. While specific quantitative solubility data for this particular compound is not extensively documented in publicly available literature, this document provides a comprehensive overview based on the known characteristics of the broader benzothiazinone class of molecules. Furthermore, it details standardized experimental protocols for researchers to determine precise solubility values.

Overview of Benzothiazinone Solubility

The 1,4-benzothiazine nucleus is a core structure in various pharmacologically active compounds. A general characteristic of benzothiazinone derivatives is their typically low aqueous solubility.[1] This is a critical factor in drug discovery and development, as poor solubility can negatively impact bioavailability and the reliability of in vitro assays. For instance, many potent benzothiazinone-based anti-tubercular agents exhibit low aqueous solubility, which presents a challenge for formulation and in vivo efficacy. It has been noted that the potency of some benzothiazinone derivatives can be inversely proportional to their solubility.

In organic solvents, the solubility of benzothiazine derivatives is expected to be significantly higher, particularly in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone, as well as chlorinated solvents such as chloroform and dichloromethane. This is a common characteristic for many organic compounds.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in a range of common solvents has not been published. The following table is provided as a template for researchers to populate with their own experimentally determined values.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |

| Water | 25 | Thermodynamic | |||

| PBS (pH 7.4) | 25 | Thermodynamic | |||

| Ethanol | 25 | Thermodynamic | |||

| Methanol | 25 | Thermodynamic | |||

| Acetone | 25 | Thermodynamic | |||

| Acetonitrile | 25 | Thermodynamic | |||

| Dichloromethane | 25 | Thermodynamic | |||

| Dimethyl Sulfoxide (DMSO) | 25 | Thermodynamic |

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the solubility of this compound, two standard methodologies are detailed below: the thermodynamic (shake-flask) method for determining equilibrium solubility and the kinetic solubility assay for high-throughput screening.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure, at equilibrium.[2][3]

Objective: To determine the saturation solubility of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS pH 7.4, ethanol, etc.)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This is typically 24 to 48 hours.[4][5]

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the solubility.

Kinetic Solubility Assay

Kinetic solubility is a measure of how quickly a compound precipitates out of a solution when it is rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[4][5] This method is widely used in early drug discovery for high-throughput screening.[4][6]

Objective: To rapidly assess the solubility of this compound under non-equilibrium conditions.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microtiter plates

-

Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)

-

Multichannel pipettes

Procedure (Nephelometry Method):

-

Prepare a high-concentration stock solution of the compound in DMSO.

-

Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.

-

Rapidly add the aqueous buffer (e.g., 198 µL) to each well to achieve the desired final concentration and a low percentage of DMSO (e.g., 1%).

-

Mix the contents of the wells thoroughly.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a set period (e.g., 1-2 hours).[5][7]

-

Measure the light scattering of the solutions in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

The kinetic solubility is often reported as the concentration at which the compound begins to precipitate.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described solubility assays.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Assay.

References

- 1. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In-vitro Thermodynamic Solubility [protocols.io]

- 3. evotec.com [evotec.com]

- 4. enamine.net [enamine.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Methodological & Application

Synthesis of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one, a valuable intermediate in the development of various biologically active compounds. The synthesis is presented as a two-step process, commencing with the formation of the 2H-1,4-benzothiazin-3(4H)-one scaffold, followed by a Friedel-Crafts acylation to introduce the chloroacetyl group.

Step 1: Synthesis of 2H-1,4-benzothiazin-3(4H)-one

The foundational 2H-1,4-benzothiazin-3(4H)-one ring system is synthesized through the condensation of 2-aminothiophenol and chloroacetic acid. This reaction proceeds via an initial S-alkylation of the thiophenol followed by an intramolecular amide formation.

Experimental Protocol:

A solution of 2-aminothiophenol (1 equivalent) in a suitable solvent such as ethanol or toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. To this solution, chloroacetic acid (1 equivalent) and a base, for instance, sodium acetate or triethylamine (1.1 equivalents), are added. The reaction mixture is then heated to reflux for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 2H-1,4-benzothiazin-3(4H)-one. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 60-80% |

| Melting Point | 202-204 °C |

| Molecular Formula | C₈H₇NOS |

| Molecular Weight | 165.21 g/mol |

Step 2: Synthesis of this compound

The target compound is synthesized via a Friedel-Crafts acylation of the 2H-1,4-benzothiazin-3(4H)-one scaffold with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. The acylation occurs preferentially at the 6-position of the benzothiazinone ring.

Experimental Protocol:

To a cooled (0 °C) suspension of anhydrous aluminum chloride (2.5 equivalents) in a dry, inert solvent such as dichloromethane or 1,2-dichloroethane, chloroacetyl chloride (1.2 equivalents) is added dropwise under a nitrogen atmosphere. The mixture is stirred for 15-20 minutes to allow for the formation of the acylium ion complex. A solution of 2H-1,4-benzothiazin-3(4H)-one (1 equivalent) in the same dry solvent is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by TLC.

Upon completion, the reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting mixture is stirred vigorously for 30 minutes to ensure complete decomposition of the aluminum chloride complex and precipitation of the product. The solid product is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried to afford the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Quantitative Data:

| Parameter | Value |

| CAS Number | 145736-61-4 |

| Molecular Formula | C₁₀H₈ClNO₂S |

| Molecular Weight | 241.69 g/mol |

| Typical Yield | 70-85% |

| Appearance | Solid |

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Application Notes and Protocols: 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one is a versatile synthetic intermediate. While direct enzyme inhibition data for this specific compound is not extensively documented in publicly available literature, its primary application lies in its use as a scaffold for the development of potent enzyme inhibitors. The presence of a reactive chloroacetyl group at the 6-position makes it an ideal starting material for synthesizing a variety of derivatives through nucleophilic substitution. This allows for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR) and optimize inhibitory potency and selectivity against specific enzyme targets.

One of the most prominent applications of this compound is in the synthesis of novel acetylcholinesterase (AChE) inhibitors.[1][2] Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[1] Derivatives synthesized from this compound have demonstrated significant inhibitory activity against AChE, with some compounds exhibiting potency in the nanomolar range.[1][2]

This document provides an overview of the application of this compound as a precursor for AChE inhibitors, including quantitative data for its derivatives and a detailed protocol for a typical acetylcholinesterase inhibition assay.

Application: Scaffold for Acetylcholinesterase (AChE) Inhibitors

The 2H-1,4-benzothiazin-3(4H)-one core structure is a recognized pharmacophore with a range of biological activities.[3][4] The addition of a chloroacetyl group provides a reactive site for the synthesis of more complex molecules. In the context of AChE inhibition, the chloroacetyl group of this compound has been utilized to link various heterocyclic moieties, such as thiadiazole derivatives, to the benzothiazinone scaffold.[1][2] This synthetic strategy has yielded potent AChE inhibitors.

Quantitative Data: AChE Inhibition by Derivatives

A series of compounds synthesized from this compound have been evaluated for their ability to inhibit acetylcholinesterase. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the in vitro AChE inhibitory activities of representative derivatives.

| Compound ID | Structure of R-group attached to the acetyl linker | AChE IC50 (µM) | Reference |

| 3i | 5-(phenylamino)-1,3,4-thiadiazol-2-yl | 0.027 | [1][2] |

| 3j | 5-(4-chlorophenylamino)-1,3,4-thiadiazol-2-yl | 0.025 | [1][2] |

| Donepezil | (Reference Drug) | 0.021 | [1][2] |

Table 1: In vitro acetylcholinesterase (AChE) inhibitory activity of derivatives of this compound.

Experimental Protocols

Synthesis of AChE Inhibitors from this compound (General Scheme)

A general synthetic route involves the nucleophilic substitution of the chlorine atom in the chloroacetyl group by a thiol-containing heterocyclic compound.

Caption: General workflow for the synthesis of AChE inhibitors.

Protocol:

-

Dissolve the desired thiol-containing heterocycle (e.g., 5-substituted-amino-1,3,4-thiadiazole-2-thiol) in a suitable solvent such as ethanol.

-

Add a base, for example, sodium hydroxide, to the solution to deprotonate the thiol group, forming a thiolate nucleophile.

-

Add this compound to the reaction mixture.

-

Reflux the reaction mixture for an appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and acidify with a dilute acid (e.g., 20% HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterize the final product using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and HRMS.[1]

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The AChE inhibitory activity of the synthesized compounds can be determined using a modified Ellman's spectrophotometric method. This assay is based on the reaction of thiocholine, a product of acetylcholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.

Caption: Workflow for the in vitro AChE inhibition assay.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (pH 8.0)

-

Test compounds (dissolved in DMSO)

-

Donepezil (as a positive control)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare stock solutions of AChE, ATCI, DTNB, and test compounds in the appropriate buffer or solvent.

-

In a 96-well plate, add Tris-HCl buffer.

-

Add the test compound solution at various concentrations.

-

Add the AChE solution to each well and incubate at 37°C for 15 minutes.

-

Add DTNB solution to each well.

-

Initiate the reaction by adding the substrate, ATCI solution, to each well.

-

Measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

-

The rate of reaction is determined by the change in absorbance per unit time.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathway

The inhibition of acetylcholinesterase by derivatives of this compound has direct implications for cholinergic signaling, which is crucial for cognitive functions.

Caption: Role of AChE and its inhibition in the cholinergic synapse.

Conclusion

This compound serves as a valuable and reactive starting material for the synthesis of novel and potent acetylcholinesterase inhibitors. The derivatives have shown promising activity in vitro, suggesting that the 2H-1,4-benzothiazin-3(4H)-one scaffold is a promising platform for the development of new therapeutics for neurodegenerative diseases such as Alzheimer's disease. The provided protocols offer a foundation for the synthesis and evaluation of such compounds in a research and drug discovery setting.

References

Application Notes: Derivatization of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one

Introduction

6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one is a key synthetic intermediate possessing a versatile α-chloroacetyl group. This functional group serves as a reactive electrophilic site, making the molecule an excellent scaffold for the synthesis of diverse compound libraries. The primary route for derivatization is the nucleophilic substitution of the chloride, a proficient leaving group. This reaction allows for the facile introduction of a wide array of functional groups, particularly those containing nitrogen, sulfur, or oxygen nucleophiles.

This protocol details a representative procedure for the derivatization of this compound via nucleophilic substitution with substituted thiadiazole derivatives. This methodology has been successfully applied in the development of novel acetylcholinesterase inhibitors, demonstrating the scaffold's utility in medicinal chemistry and drug discovery.[1]

Chemical Reaction Scheme

The derivatization proceeds via a standard nucleophilic substitution mechanism. The nucleophile, in this case a substituted 1,3,4-thiadiazole-2-thiol, attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride ion and forming a new carbon-sulfur bond.

Figure 1: General scheme for the nucleophilic substitution on the chloroacetyl group.

Quantitative Data Summary

The following table summarizes the synthesis of various derivatives through the reaction of 6-(2-chloroacetyl)-2H-benzo[b][1][2]thiazin-3(4H)-one with different substituted 5-amino-1,3,4-thiadiazole-2-thiol nucleophiles.[1]

| Entry | Nucleophile (Substituent on Amino Group) | Yield (%) | Melting Point (°C) |

| 3a | 4-Methoxyphenyl | 96% | 217–220 |

| 3b | 4-Methylphenyl | 95% | 210–213 |

| 3c | 4-Fluorophenyl | 92% | 231–234 |

| 3d | 4-Chlorophenyl | 98% | 228–230 |

| 3e | 4-Bromophenyl | 94% | 225–227 |

| 3f | 3-Methoxyphenyl | 91% | 206–209 |

| 3g | 3-Chlorophenyl | 93% | 215–218 |

| 3h | 2-Methylphenyl | 95% | 198–201 |

| 3i | 2-Chlorophenyl | 90% | 202–205 |

| 3j | Phenyl | 97% | 221–224 |

Note: Data extracted from the synthesis of compounds 3a-3j as described in the cited literature.[1] Yields correspond to the final nucleophilic substitution step.

Detailed Experimental Protocol

This protocol provides a detailed method for the synthesis of 6-(2-((5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b][1][2]thiazin-3(4H)-one (Entry 3a ).

Materials and Reagents:

-

5-((4-methoxyphenyl)amino)-1,3,4-thiadiazole-2-thiol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for extraction and filtration

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 5-((4-methoxyphenyl)amino)-1,3,4-thiadiazole-2-thiol (1.0 eq).

-

Solvent and Base Addition: Add anhydrous DMF (30 mL) to the flask and stir the mixture until the solid is dissolved. To this solution, add anhydrous potassium carbonate (K₂CO₃) (3.0 eq).

-

Addition of Electrophile: While stirring, add 6-(2-chloroacetyl)-2H-benzo[b][1][2]thiazin-3(4H)-one (1.0 eq) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of Ethyl Acetate:Hexane as the eluent).

-